molecular formula C15H15N3O3S B2805828 4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide CAS No. 1421530-04-2

4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

Cat. No. B2805828
M. Wt: 317.36
InChI Key: DNFBUXBJFYSOQM-UHFFFAOYSA-N
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Description

“6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” is a chemical compound with the molecular formula C6H8N2OS . Its average mass is 156.206 Da and its monoisotopic mass is 156.035736 Da . It’s also known by its IUPAC name, "6,7-dihydro-4H-pyrano [4,3-d] [1,3]thiazol-2-ylamine" .


Molecular Structure Analysis

The InChI code for “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” is "1S/C6H8N2OS/c7-6-8-4-1-2-9-3-5 (4)10-6/h1-3H2, (H2,7,8)" .


Physical And Chemical Properties Analysis

The compound “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” has a molecular weight of 156.21 . It’s a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

  • This compound has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility as a precursor or intermediate in chemical synthesis. For instance, it has been involved in the creation of pyrazole, thiazole, pyridine, and acrylamide derivatives, among others (Soliman et al., 2020).

Potential Biological Applications

  • Some derivatives of this compound have shown promise in biological applications. For instance, synthesized compounds involving similar structures have been evaluated for insecticidal activity against the cotton leafworm, Spodoptera littoralis, suggesting potential use in agricultural pest control (Soliman et al., 2020).
  • Additionally, compounds with a similar structural framework have been investigated for their antimicrobial properties, which could have implications in the development of new antibacterial or antifungal agents (Saravanan et al., 2010).

Chemical Properties and Structural Analysis

  • Research on related compounds has also focused on their chemical properties and structural analysis. For instance, studies have been conducted on the crystal structure and hydrogen bonding interactions of similar compounds, which are crucial for understanding their chemical behavior and potential applications (Ahmad et al., 2012).

Antioxidant and Anticancer Activities

  • Some research has explored the antioxidant properties of compounds structurally related to 4-acetamido-N-(6,7-dihydro-4H-pyrazol[4,3-d]thiazol-2-yl)benzamide, which could be relevant in the context of oxidative stress-related diseases and aging (Ahmad et al., 2012).
  • The potential anticancer activities of similar compounds have also been a subject of investigation, highlighting the possible use of these compounds in developing new therapeutic agents (Zaki et al., 2018).

Safety And Hazards

The safety information for “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and should be handled with care .

properties

IUPAC Name

4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9(19)16-11-4-2-10(3-5-11)14(20)18-15-17-12-6-7-21-8-13(12)22-15/h2-5H,6-8H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFBUXBJFYSOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

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